BenchChemオンラインストアへようこそ!

3,3-Dimethyl-octahydrocyclopenta[b]morpholine hydrochloride

Medicinal Chemistry Kinase Inhibitors CNS Drug Discovery

3,3-Dimethyl-octahydrocyclopenta[b]morpholine HCl is a gem-dimethyl substituted bicyclic scaffold with Thorpe-Ingold-induced conformational pre-organization and metabolic shielding of the morpholine amine. With cLogP ~1.4, it is optimized for CNS-penetrant LRRK2 kinase inhibitor synthesis in Parkinson's disease programs. Ideal for matched molecular pair studies comparing N-dealkylation rates. Supplied as the hydrochloride salt for ease of handling and stability.

Molecular Formula C9H18ClNO
Molecular Weight 191.7
CAS No. 1309976-16-6
Cat. No. B2664301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-octahydrocyclopenta[b]morpholine hydrochloride
CAS1309976-16-6
Molecular FormulaC9H18ClNO
Molecular Weight191.7
Structural Identifiers
SMILESCC1(COC2CCCC2N1)C.Cl
InChIInChI=1S/C9H17NO.ClH/c1-9(2)6-11-8-5-3-4-7(8)10-9;/h7-8,10H,3-6H2,1-2H3;1H
InChIKeyDCZAWNLUXUAFBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 1000 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Dimethyl-octahydrocyclopenta[b]morpholine Hydrochloride (CAS 1309976-16-6): A Sterically Defined Bicyclic Morpholine Building Block for CNS Drug Discovery


3,3-Dimethyl-octahydrocyclopenta[b]morpholine hydrochloride (CAS 1309976-16-6) is a saturated bicyclic heterocycle featuring a gem-dimethyl substitution at the 3-position of the morpholine ring . This scaffold is a functionalized derivative of the octahydrocyclopenta[b]morpholine core, a privileged structure in medicinal chemistry programs targeting the central nervous system (CNS), particularly as a key intermediate for LRRK2 kinase inhibitors relevant to Parkinson's disease [1]. The hydrochloride salt form is provided to enhance stability and facilitate handling for research and development procurement .

The Procurement Risk of Generic 3,3-Dimethyl-octahydrocyclopenta[b]morpholine Hydrochloride Substitution


The octahydrocyclopenta[b]morpholine scaffold is highly sensitive to substitution patterns, which directly dictate conformational rigidity, lipophilicity, and metabolic stability. General substitution with the unsubstituted parent (CAS 1018639-83-2) or bulkier 3-alkyl analogs (e.g., 3-isopropyl, CAS 1560247-24-6) is not functionally equivalent . The gem-dimethyl group at the 3-position uniquely introduces a Thorpe-Ingold effect, which can pre-organize the molecule for target binding and significantly shield the adjacent amine from oxidative metabolism, a critical parameter for CNS drug candidates . Interchanging these analogs without direct comparative data poses a high risk of invalidating structure-activity relationship (SAR) studies, altering pharmacokinetic profiles, and compromising biological assay reproducibility in projects targeting kinases like LRRK2 .

Quantifiable Differentiation Matrix for 3,3-Dimethyl-octahydrocyclopenta[b]morpholine Hydrochloride vs. Its Closest Analogs


Increased Steric Bulk and Lipophilicity vs. Unsubstituted Parent Scaffold

The 3,3-dimethyl substitution on the morpholine ring of the target compound (C9H18ClNO, MW 191.70) introduces a significant increase in steric bulk and lipophilicity compared to the unsubstituted octahydrocyclopenta[b]morpholine scaffold (C7H13NO, MW 127.18) . This structural modification is predicted to increase the computed LogP (cLogP) and topological polar surface area (TPSA), altering the molecule's position in CNS multiparameter optimization (MPO) space. The calculated cLogP for the parent scaffold is approximately 0.4 [1], while the addition of two methyl groups in the target compound is expected to increase cLogP by approximately 1.0 log unit, a substantial shift influencing membrane permeability and P-glycoprotein efflux susceptibility [2].

Medicinal Chemistry Kinase Inhibitors CNS Drug Discovery

Enhanced Metabolic Shielding via the Thorpe-Ingold Effect vs. Unsubstituted Morpholine

The gem-dimethyl group at the 3-position of octahydrocyclopenta[b]morpholine introduces a Thorpe-Ingold effect, which conformationally restricts the adjacent amine and sterically shields it from N-dealkylation by cytochrome P450 enzymes [1]. This is in direct contrast to the unsubstituted parent compound (CAS 1018639-83-2), where the amine is more exposed and susceptible to oxidative metabolism. While direct microsomal stability data (e.g., Clint, T1/2) for this specific compound are not publicly available, the class-level effect is well-documented: the introduction of gem-dimethyl groups adjacent to alicyclic amines has been shown to reduce intrinsic clearance by up to 10-fold in related morpholine and piperidine series [2].

Drug Metabolism Pharmacokinetics Preclinical Development

Supply Chain Purity and Availability for Repeatable SAR Studies

For research and development procurement, the target compound is readily available from major building block suppliers with a high specification purity of 98% . This level of purity is essential for generating reliable, reproducible data in enzymatic and cellular assays, where minor impurities can act as potent off-target inhibitors. In contrast, the unsubstituted parent scaffold (CAS 1018639-83-2) is often supplied as an oil, which can complicate accurate weighing and formulation for in vivo studies . The hydrochloride salt of the target compound is a solid, simplifying handling and improving long-term storage stability compared to the free base oil .

Medicinal Chemistry Research Procurement Assay Reproducibility

Optimal Research and Industrial Use Cases for 3,3-Dimethyl-octahydrocyclopenta[b]morpholine Hydrochloride


Kinase Inhibitor Lead Optimization for CNS Disorders (e.g., Parkinson's Disease)

This compound is a superior advanced intermediate for synthesizing novel 4-(substituted amino)-7H-pyrrolo[2,3-d]pyrimidine LRRK2 inhibitors. Its enhanced lipophilicity and metabolic shielding profile, compared to the unsubstituted core used in patent US20140005183 [1], make it ideal for optimizing brain penetration and half-life in preclinical Parkinson's disease models.

Construction of Diverse Screening Libraries with CNS-Relevant Physicochemical Space

Medicinal chemistry groups procuring building blocks for diversity-oriented synthesis should prioritize this scaffold. Its predicted cLogP of ~1.4 and TPSA fall within a favorable CNS drug space, providing a starting point for generating compound libraries with a higher probability of crossing the blood-brain barrier compared to more polar or lipophilic analogs [2].

Pharmacokinetic Probe Development to Study Amine Metabolism

The gem-dimethyl group serves as a metabolic probe. Researchers can use this compound to synthesize matched molecular pairs (e.g., with and without the 3,3-dimethyl group) to systematically investigate the impact of the Thorpe-Ingold effect on N-dealkylation rates, providing crucial data for in-house pharmacokinetic models [3].

Quote Request

Request a Quote for 3,3-Dimethyl-octahydrocyclopenta[b]morpholine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.